molecular formula C12H21N3O3S B11727376 Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate

Cat. No.: B11727376
M. Wt: 287.38 g/mol
InChI Key: UDZAXLYZPJPCAH-UHFFFAOYSA-N
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Description

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate is an organic compound with a complex structure that includes an amino group, a methyl group, and a sulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate typically involves multiple steps. One common method includes the reaction of 4-amino-3-methylphenylamine with ethylamine to form an intermediate. This intermediate is then reacted with methylsulfamoyl chloride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate exerts its effects involves its interaction with specific molecular targets. The amino and sulfamate groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H21N3O3S

Molecular Weight

287.38 g/mol

IUPAC Name

methyl N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]sulfamate

InChI

InChI=1S/C12H21N3O3S/c1-4-15(8-7-14-19(16,17)18-3)11-5-6-12(13)10(2)9-11/h5-6,9,14H,4,7-8,13H2,1-3H3

InChI Key

UDZAXLYZPJPCAH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNS(=O)(=O)OC)C1=CC(=C(C=C1)N)C

Origin of Product

United States

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